molecular formula C19H15ClN4 B2386894 N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850751-07-4

N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2386894
CAS No.: 850751-07-4
M. Wt: 334.81
InChI Key: NGELDOCOYSLCFM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to exhibit anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s worth noting that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the compound might interact with its targets through halogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to inhibit enzymes like α-amylase , which plays a crucial role in the breakdown of complex carbohydrates into glucose. This suggests that the compound could potentially affect metabolic pathways related to carbohydrate digestion.

Pharmacokinetics

It’s worth noting that compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization , suggesting good bioavailability.

Result of Action

Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzylamine with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and anti-inflammatory activities.

    Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-13-10-18(23-16-9-5-8-15(20)11-16)24-19(22-13)17(12-21-24)14-6-3-2-4-7-14/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELDOCOYSLCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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